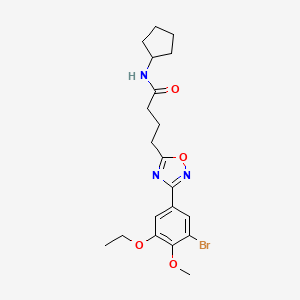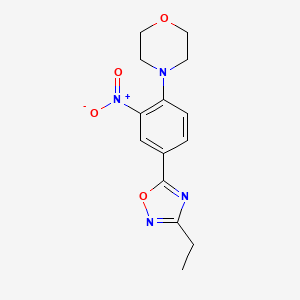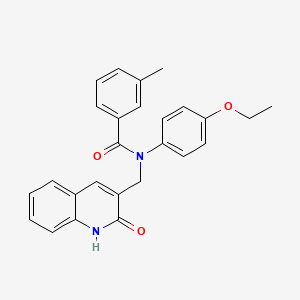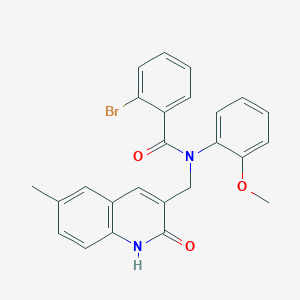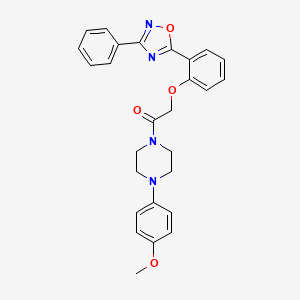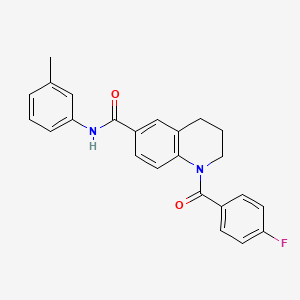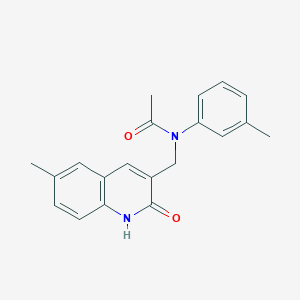
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)acetamide, also known as HMN-176, is a chemical compound that has been studied extensively for its potential use in cancer treatment. It belongs to a class of compounds known as quinoline derivatives and has shown promising results in preclinical studies.
作用機序
The mechanism of action of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)acetamide involves its ability to bind to the colchicine-binding site on tubulin, which prevents the formation of microtubules necessary for cell division. This results in cell cycle arrest and ultimately apoptosis.
Biochemical and Physiological Effects
Studies have shown that N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)acetamide can induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9, which are enzymes involved in the programmed cell death pathway. Additionally, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)acetamide has been shown to inhibit angiogenesis, which is the formation of new blood vessels that tumors need to grow and spread.
実験室実験の利点と制限
One advantage of using N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)acetamide in lab experiments is its ability to induce apoptosis in a variety of cancer cell lines. Additionally, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)acetamide has shown low toxicity in preclinical studies. However, one limitation is that the synthesis of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)acetamide can be challenging and time-consuming, which may limit its availability for research purposes.
将来の方向性
There are several potential future directions for the study of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)acetamide. One area of interest is the development of more efficient synthesis methods to increase availability for research purposes. Additionally, further studies could investigate the potential of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)acetamide in combination with other cancer treatments for improved efficacy. Finally, future studies could investigate the potential of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)acetamide in the treatment of other diseases beyond cancer, such as Alzheimer's disease.
合成法
The synthesis of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)acetamide involves the reaction of 2-hydroxy-6-methylquinoline and m-tolylacetic acid chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)acetamide.
科学的研究の応用
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)acetamide has been studied for its potential use in cancer treatment due to its ability to inhibit tubulin polymerization, which is necessary for cell division. Several studies have shown that N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)acetamide can induce cell cycle arrest and apoptosis in various cancer cell lines, including breast, lung, and prostate cancer.
特性
IUPAC Name |
N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-13-5-4-6-18(10-13)22(15(3)23)12-17-11-16-9-14(2)7-8-19(16)21-20(17)24/h4-11H,12H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTHXXJNXUQFFJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC2=CC3=C(C=CC(=C3)C)NC2=O)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

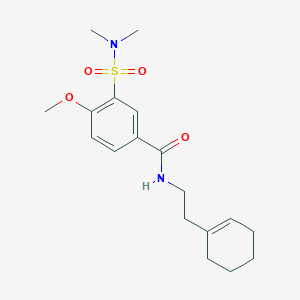
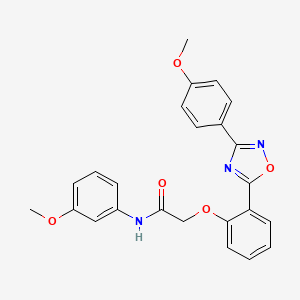
![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide](/img/structure/B7687768.png)

